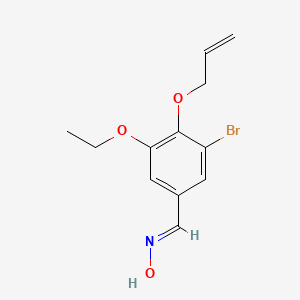![molecular formula C18H16N6O2 B5571503 2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.13347377 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Functionalization Reactions : The compound can undergo functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives and diamines, as evidenced by studies exploring such reactions. For example, reactions involving acid chlorides and diamines like 2,3-diaminopyridine can lead to the formation of various imidazo[1,2-a]pyridine derivatives (Yıldırım, Kandemirli & Demir, 2005).
- One-Pot Synthesis Methods : There's potential for one-pot synthesis approaches for imidazo[1,2-a]pyridines, a category to which the compound belongs. This approach allows for the introduction of various substituents, enhancing its chemical versatility (Crawforth & Paoletti, 2009).
Pharmacological Research
- Modification to Reduce Metabolism : Research has focused on modifying the imidazo[1,2-a]pyrimidine system, similar to the core structure of the compound , to reduce metabolism mediated by aldehyde oxidase. This is crucial in enhancing the drug's efficacy and stability (Linton et al., 2011).
- Exploration of Biological Activity : Imidazo[1,2-a]pyridine derivatives, including those structurally related to the compound, have been synthesized and tested for various biological activities, such as antimycobacterial properties (Lv et al., 2017).
Novel Compound Synthesis
- Fused Triazines Synthesis : The imidazo[1,2-a]pyridine system has been used as a synthon for constructing fused triazines, which are of interest due to their potential biological activity (Zamora et al., 2004).
- Pyrrole-Imidazole Polyamides : Pyrrole-imidazole polyamides, which share structural similarities, have been investigated for their DNA-binding capabilities, opening avenues for gene expression control (Liu & Kodadek, 2009).
Therapeutic Research
- Antitubercular Activity : Derivatives of imidazo[1,2-a]pyridine have been designed and synthesized for potential use as antitubercular agents, indicating the therapeutic potential of this chemical class (Li et al., 2020).
Additional Insights
- Crystallographic and Spectral Characterization : Studies have been conducted on the crystallographic and spectral characterization of complexes containing imidazo[1,5-a]pyridine derivatives, which can provide insights into the structural properties and potential applications of such compounds (Hakimi et al., 2012).
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological activity. Imidazole derivatives are known to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine. Given the wide range of activities shown by imidazole derivatives, this compound could have potential uses in the treatment of various diseases .
Propriétés
IUPAC Name |
2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-9-24-10-14(3-4-15(24)20-11)17(25)21-12(2)18-22-16(23-26-18)13-5-7-19-8-6-13/h3-10,12H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYYAPQIQILORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)NC(C)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)
![4-[(MORPHOLIN-4-YL)METHYL]-N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5571423.png)
![3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA](/img/structure/B5571440.png)
![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide](/img/structure/B5571471.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B5571475.png)
![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)
